molecular formula C11H14ClNO2 B7510162 5-chloro-N-cyclohexylfuran-2-carboxamide

5-chloro-N-cyclohexylfuran-2-carboxamide

Cat. No.: B7510162
M. Wt: 227.69 g/mol
InChI Key: YVLXZJUULFCFJF-UHFFFAOYSA-N
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Description

5-Chloro-N-cyclohexylfuran-2-carboxamide is a furan-based carboxamide derivative characterized by a chloro substituent at the 5-position of the furan ring and a cyclohexyl group attached via the carboxamide nitrogen. Its molecular formula is C₁₁H₁₃ClNO₂, with a molecular weight of 238.68 g/mol. Structural characterization via NMR and mass spectrometry has been reported for analogous compounds, highlighting distinct electronic and steric effects imparted by the cyclohexyl and chloro substituents .

Properties

IUPAC Name

5-chloro-N-cyclohexylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c12-10-7-6-9(15-10)11(14)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLXZJUULFCFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(O2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-chloro-N-cyclohexylfuran-2-carboxamide and its analogs, along with their implications for physicochemical and biological properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Findings Reference
This compound - 5-Cl on furan
- Cyclohexyl carboxamide
238.68 Moderate lipophilicity; potential antitrypanosomal activity (inferred from analogs)
N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a) - 5-NO₂ instead of 5-Cl 254.25 Enhanced electrophilicity; demonstrated potent trypanocidal activity (IC₅₀ < 1 μM)
5-Chloro-N-methylthiophene-2-carboxamide - Thiophene ring instead of furan
- N-methyl
175.63 Reduced steric bulk; lower molecular weight; uncharacterized bioactivity
N-(5-Chloro-2-hydroxyphenyl)cyclohexanecarboxamide - Hydroxyphenyl instead of furan 253.72 Increased hydrogen-bonding capacity; potential solubility challenges
N-(5-Chloro-2-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide - Phenoxymethyl extension on furan 386.83 Higher molecular weight; improved membrane permeability (predicted)

Electronic and Steric Effects

  • Chloro vs. Nitro Substituents: Replacing the 5-chloro group with a nitro group (as in 22a) increases electrophilicity, enhancing interactions with biological targets such as trypanosomal enzymes . However, nitro groups may also confer higher toxicity risks.
  • Furan vs.

Pharmacokinetic Implications

  • Cyclohexyl vs. Methyl Groups : The cyclohexyl moiety in this compound contributes to higher lipophilicity compared to N-methyl analogs, which may improve blood-brain barrier penetration but reduce aqueous solubility .

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